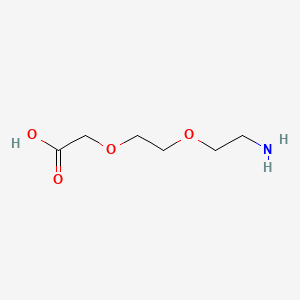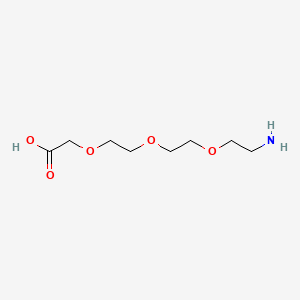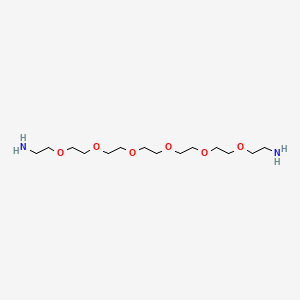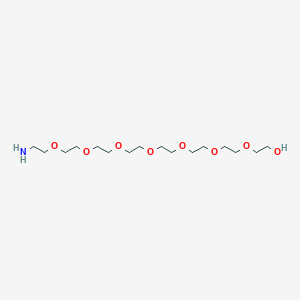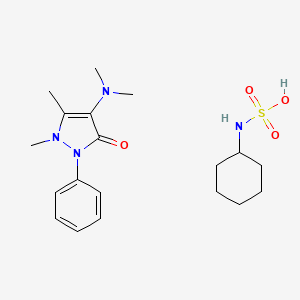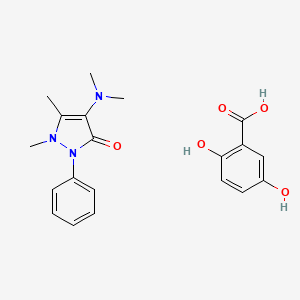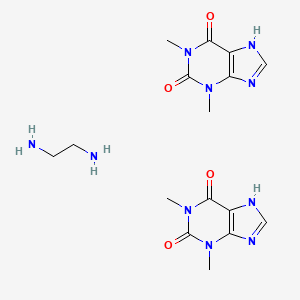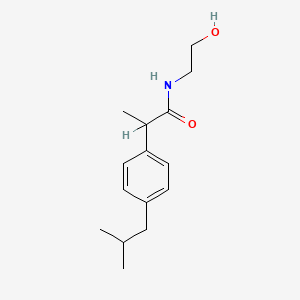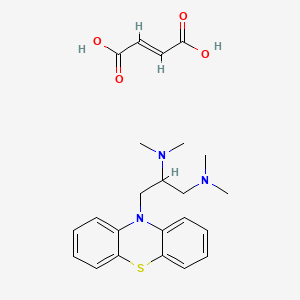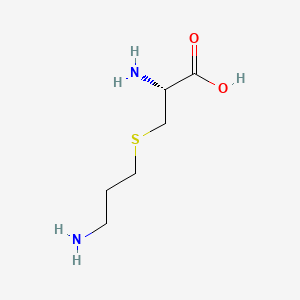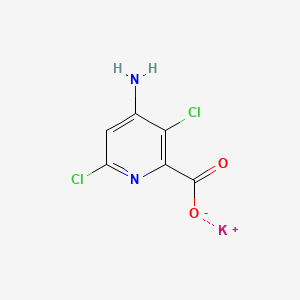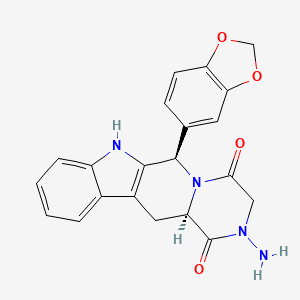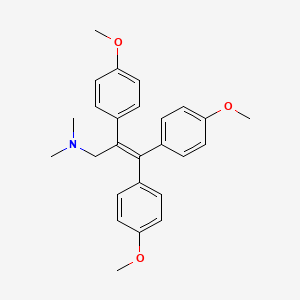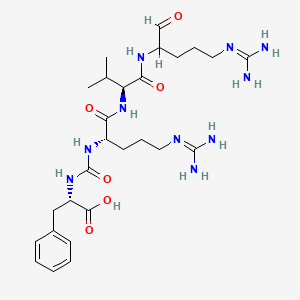
Antipain
Overview
Description
Antipain is an oligopeptide isolated from actinomycetes and used in biochemical research as a protease inhibitor of trypsin and papain . It was discovered in 1972 and was the first natural peptide found that contained a ureylene group . Antipain can aid in the prevention of coagulation in blood .
Synthesis Analysis
Antipain is isolated from various Streptomycetes and Actinomycetes species . A new antipain analog, antipain Y, was identified in the culture medium of Streptomyces sp. MJ218-CF4 . The absolute configuration of antipain Y was determined through hydrolysis, yielding the corresponding arginine, tyrosine, and valine .
Molecular Structure Analysis
The molecular structure of Antipain involves the formation of a hemicetal adduct between the aldehyde group of the inhibitor and the active serine of the proteinase .
Chemical Reactions Analysis
Antipain inhibits several serine proteases, including trypsin and mast cell tryptase . It also inhibits the release of neurotransmitters from rat dorsal root ganglion neurons .
Physical And Chemical Properties Analysis
Antipain is a serine and cysteine reversible protease inhibitor . It has a molecular weight of 604.71 . It is soluble in water, methanol, and DMSO . Stock solutions of 10mM in water or buffer are stable for 1 week at 4ºC, 1 month at -20ºC .
Scientific Research Applications
Antipain in Biochemistry
- Summary of the Application : Antipain is an oligopeptide that is isolated from actinomycetes and used in biochemical research as a protease inhibitor of trypsin and papain . It was discovered in 1972 and was the first natural peptide found that contained an ureylene group .
- Methods of Application or Experimental Procedures : Antipain is typically used in laboratory settings as a protease inhibitor. It is added to the experimental setup to prevent the breakdown of proteins by proteases, thus preserving the integrity of the proteins for further study .
- Results or Outcomes Obtained : The use of Antipain in biochemical research has allowed for more accurate study of proteins, as it prevents their degradation by proteases. This has been crucial in various areas of research, including the study of cellular processes and disease mechanisms .
Antipain in Coagulation Research
- Summary of the Application : Antipain has been found to aid in the prevention of coagulation in blood . This is particularly useful in research related to blood clotting disorders and the development of anticoagulant drugs .
- Methods of Application or Experimental Procedures : In studies, Antipain is added to blood samples to prevent coagulation. The effect of Antipain on coagulation can then be studied using various laboratory techniques .
- Results or Outcomes Obtained : The use of Antipain in coagulation research has provided valuable insights into the mechanisms of blood clotting and has contributed to the development of new anticoagulant drugs .
Antipain in Pain Research
- Summary of the Application : Antipain and its analogs have been studied for their potential role in pain management . This includes research into chronic pain, a significant health problem affecting a large portion of the population .
- Methods of Application or Experimental Procedures : In pain research, Antipain is typically administered to animal models or cell cultures to study its effects on pain pathways .
- Results or Outcomes Obtained : While the results of these studies are varied and complex, some research suggests that Antipain may have potential as a therapeutic agent for the management of chronic pain .
Antipain in Cryopreservation Research
- Summary of the Application : Antipain has been used in studies related to the cryopreservation of semen, particularly in rams . It is believed to improve the quality of post-thawed semen by maintaining sperm mobility .
- Methods of Application or Experimental Procedures : In these studies, Antipain is added to the semen prior to freezing. The semen is then thawed and the quality is assessed .
- Results or Outcomes Obtained : The results from these experiments concluded that Antipain aided in the quality of ram semen by maintaining the sperm mobility . Antipain includes the function to inhibit a degrading enzyme, called plasmin, permitting this substance to be able to improve the resistance of membrane disruption by freezing temperatures .
Antipain in Neuropharmacology Research
- Summary of the Application : Antipain Y, a similar chemical compound that is an analog of Antipain, which was isolated from a species of Streptomyces, inhibits the release of neurotransmitters in rat dorsal root ganglion neurons .
- Methods of Application or Experimental Procedures : In these studies, Antipain Y is administered to rat dorsal root ganglion neurons to study its effects on the release of neurotransmitters .
- Results or Outcomes Obtained : While the specific outcomes of these studies are not detailed in the source, this research could potentially contribute to our understanding of neurotransmitter release and its role in various neurological conditions .
Future Directions
The potential therapeutic strategies for neuropathic pain (NP) treatment based on clinical trials registered on ClinicalTrials.gov were explored . The treatment of NP is mainly dominated by drug therapy, and physical means have become increasingly popular . Novel drug targets, new implications of conventional medicine, and novel physical means can serve as promising strategies for the treatment of NP .
properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYTAYICBFYFH-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958733 | |
| Record name | Antipain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antipain | |
CAS RN |
37691-11-5 | |
| Record name | Antipain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037691115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipain | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[[(1-carboxyphenethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-valinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIPAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47V479BE6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
